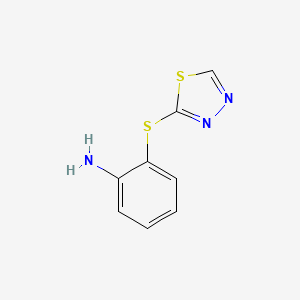

methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate

説明

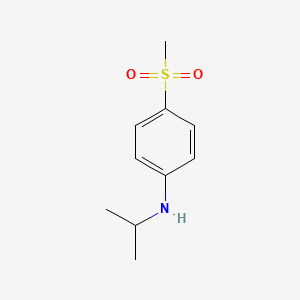

Methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is a chemical compound with the CAS Number: 1674389-82-2. It has a molecular weight of 236.02 and its linear formula is C5 H6 Br N3 O3 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate is 1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 236.02 and a density of approximately 2.00±0.1 g/cm3 .科学的研究の応用

Synthesis of Indole Derivatives

- Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Methods of Application : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis. The specific method used depends on the desired indole derivative .

- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of various diseases, including cancer and microbial infections .

Triazoles: Their Chemistry, Synthesis, and Pharmacological Potentials

- Summary of Application : Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

- Methods of Application : The synthesis of triazole compounds involves various methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,3-triazoles .

- Results or Outcomes : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Industrial Applications

- Summary of Application : Triazole compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

- Methods of Application : The specific method of application depends on the desired industrial use. For example, in the case of dyes, triazoles can be incorporated into the dye structure to enhance certain properties .

- Results or Outcomes : The incorporation of triazole compounds in these applications can lead to improved performance, such as enhanced color stability in dyes or increased resistance to corrosion in copper alloys .

Materials Science

- Summary of Application : 1,2,3-Triazoles have found broad applications in materials science .

- Methods of Application : The specific method of application depends on the desired material property. For example, triazoles can be incorporated into polymers to enhance certain properties .

- Results or Outcomes : The incorporation of triazole compounds in these applications can lead to improved material properties, such as increased durability or enhanced optical properties .

Antimalarial, Antibacterial, and Antiviral Activities

- Summary of Application : The 1,2,3-triazole ring system exhibits a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities .

- Methods of Application : These compounds can be synthesized through the copper-catalyzed click reaction of azides with alkynes .

- Results or Outcomes : The resulting triazole compounds can be used as potential therapeutic agents against various diseases caused by malaria parasites, bacteria, and viruses .

Synthesis of Selected Alkaloids

- Summary of Application : Indole derivatives are prevalent moieties present in selected alkaloids. They are important types of molecules and natural products and play a main role in cell biology .

- Methods of Application : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .

- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have been used in the treatment of various diseases, including cancer and microbial infections .

特性

IUPAC Name |

methyl 2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O3/c1-12-3(10)2-9-5(11)7-4(6)8-9/h2H2,1H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNNAFSZZVLDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Difluoromethoxy)phenyl]propanoic acid](/img/structure/B1437344.png)

![2-Hydroxy-5-{[(propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1437348.png)

![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)

![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

![Tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1437356.png)